molecular formula C23H23N5O5S B11275282 Methyl 4-(2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate

Methyl 4-(2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate

Cat. No.: B11275282
M. Wt: 481.5 g/mol
InChI Key: FZROFMAXQIORFF-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a triazine ring, and a sulfanylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-(2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters, triazine derivatives, and sulfanylacetamido compounds. Examples include:

Uniqueness

What sets Methyl 4-(2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamido)benzoate apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H23N5O5S

Molecular Weight

481.5 g/mol

IUPAC Name

methyl 4-[[2-[[6-[5-methyl-2-(propanoylamino)phenyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C23H23N5O5S/c1-4-18(29)25-17-10-5-13(2)11-16(17)20-21(31)26-23(28-27-20)34-12-19(30)24-15-8-6-14(7-9-15)22(32)33-3/h5-11H,4,12H2,1-3H3,(H,24,30)(H,25,29)(H,26,28,31)

InChI Key

FZROFMAXQIORFF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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